N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN2O2S and its molecular weight is 336.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, showing its structural properties and interactions at the molecular level. This research provides insights into the compound's potential applications in materials science and drug development due to its stabilizing intermolecular interactions and computational spectral data alignment with experimental results (Murthy et al., 2018).
Antimicrobial Activity
Another study synthesized a series of sulfonamide derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The results indicated significant antimicrobial potential, suggesting the compound's utility in developing new antimicrobial agents. This highlights the compound's relevance in addressing antibiotic resistance issues (Ghorab et al., 2017).
Chemical Reactions and Catalysts
Research on copper-catalyzed N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant demonstrated the compound's utility in facilitating complex chemical transformations. This process results in the formation of carbinolamines, which decompose into N-demethylated amides, underscoring the compound's potential in synthetic chemistry and catalysis (Yi et al., 2020).
Nonlinear Optical Materials
A study on 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium crystals with various counter anions, including toluenesulfonate derivatives, emphasized the compound's significance in the field of nonlinear optical (NLO) materials. The research focused on the variations in properties caused by anion exchange, aiming to discover new compounds with enhanced NLO properties and easier crystal growth, which is crucial for applications in optical computing and telecommunications (Ogawa et al., 2008).
Drug Discovery and Development
In drug development, the structure-activity relationships of various derivatives of benzonaphthyridine anti-cancer agents were explored. This included assessing the impact of different substituents on the compound's pharmacokinetics and antitumor activity, highlighting its potential in cancer therapy (Lukka et al., 2012).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2S/c1-13-4-10-16(11-5-13)23(21,22)19-12-17(20(2)3)14-6-8-15(18)9-7-14/h4-11,17,19H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVILHVDNOBQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.